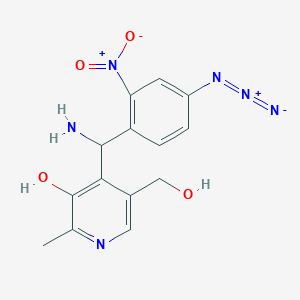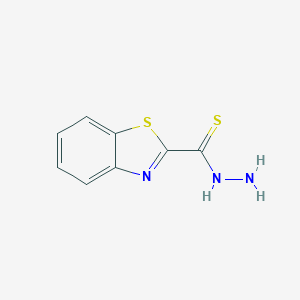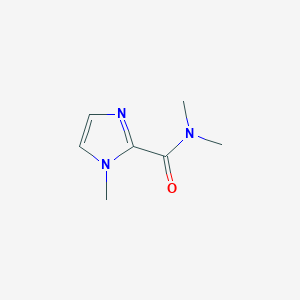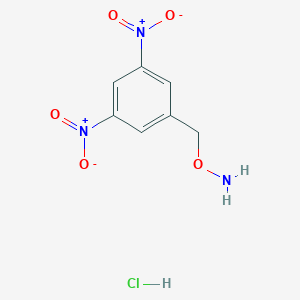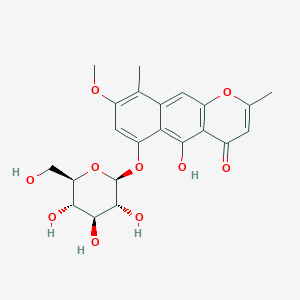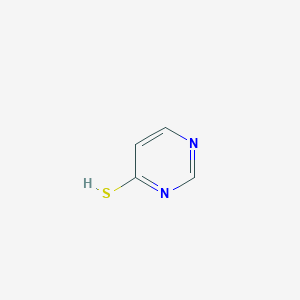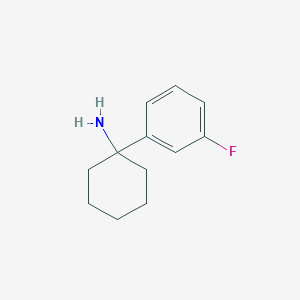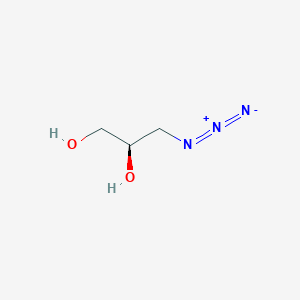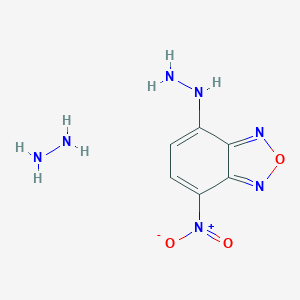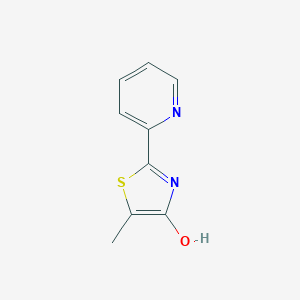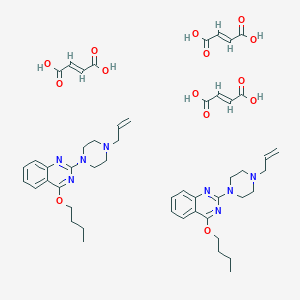
(E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an allyl group and a butoxy group attached to the quinazoline core. The fumarate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the allyl and butoxy groups. The final step involves the formation of the fumarate salt by reacting the compound with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen atoms, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
(E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate
- 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate
- 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate
Uniqueness
Compared to similar compounds, (E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butoxy group, in particular, may confer unique properties, such as enhanced lipophilicity or altered binding affinity to molecular targets.
Properties
CAS No. |
129663-99-6 |
|---|---|
Molecular Formula |
2C19H26N4O.3C4H4O4 |
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/2C19H26N4O.3C4H4O4/c2*1-3-5-15-24-18-16-8-6-7-9-17(16)20-19(21-18)23-13-11-22(10-4-2)12-14-23;3*5-3(6)1-2-4(7)8/h2*4,6-9H,2-3,5,10-15H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI Key |
WLAFFPDQVAFIOY-VQYXCCSOSA-N |
SMILES |
CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


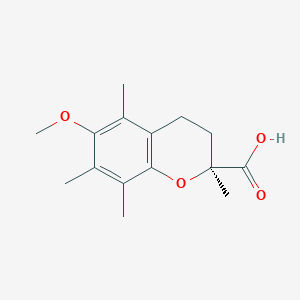
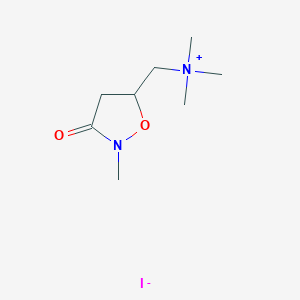
![acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B145100.png)
